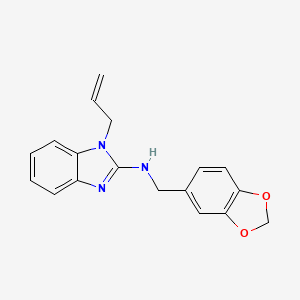![molecular formula C26H19N3O4 B12494143 2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B12494143.png)
2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an imidazole ring, and various substituents, including methoxy, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the furan and imidazole rings. The reaction conditions often include the use of palladium catalysts, such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and bases like potassium carbonate in solvents such as ethylene glycol dimethyl ether and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran share a similar furan ring structure and have been studied for their antimicrobial properties.
Indole Derivatives: Indole derivatives, such as those containing nitrophenyl groups, have shown significant biological activity.
Uniqueness
2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole is unique due to its combination of a furan ring, an imidazole ring, and multiple substituents
Properties
Molecular Formula |
C26H19N3O4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C26H19N3O4/c1-32-19-12-13-20(21(16-19)29(30)31)22-14-15-23(33-22)26-27-24(17-8-4-2-5-9-17)25(28-26)18-10-6-3-7-11-18/h2-16H,1H3,(H,27,28) |
InChI Key |
BCHOALXHRBJPED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494069.png)
![2-{[2-(4-acetylphenyl)-2-oxoethyl]sulfanyl}-6-amino-1-phenylpyrimidin-4(1H)-one](/img/structure/B12494072.png)
![3-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12494075.png)
![5-[(4-methoxyphenoxy)methyl]-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12494083.png)
![4-(morpholin-4-yl)-N-[(E)-(1-phenyl-1H-pyrrol-2-yl)methylidene]aniline](/img/structure/B12494094.png)
![N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B12494099.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12494109.png)
![4-[4-(dimethylamino)phenyl]-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494121.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B12494129.png)
![1-{[2-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B12494138.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12494140.png)
![4-chloro-N'-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide](/img/structure/B12494141.png)


